BenchChemオンラインストアへようこそ!

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Medicinal chemistry SAR Chemical procurement

3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921895-14-9) is a benzamide chemical probe candidate with an unvalidated selectivity profile. Its unexplored differentiation from des-methyl, 4-bromo, and 2,5-dichloro analogs makes it ideal for GPCR target deconvolution, ERK inhibition SAR studies, and in vitro ADME panels. Insist on ≥95% HPLC purity with NMR/HRMS confirmation. Strict QC essential for reproducible SAR.

Molecular Formula C23H29N3O
Molecular Weight 363.505
CAS No. 921895-14-9
Cat. No. B2738517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
CAS921895-14-9
Molecular FormulaC23H29N3O
Molecular Weight363.505
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
InChIInChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27)
InChIKeyUUUMTIWNTFFRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921895-14-9): Chemical Identity and Procurement-Relevant Baseline


3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921895-14-9; molecular formula C₂₃H₂₉N₃O; molecular weight 363.51 g/mol) is a synthetic benzamide derivative incorporating a 1-methylindoline ring linked via ethylene to a pyrrolidine and N-substituted with a 3-methylbenzamide. This compound appears in broad patent filings describing pyrrolidine-containing amides as potential modulators of neurological targets and GPCRs [1][2], yet no peer-reviewed journal article, patent experimental section, or curated authoritative database was found to report any biological, physicochemical, or selectivity data under this exact CAS registry number. The available evidence class for this compound is therefore limited to chemical identity and inferred structural class membership. Procurement interest in this molecule is driven by its unexplored differentiation from structurally close analogs—specifically the des-methyl parent (CAS 922033-56-5, C₂₂H₂₇N₃O, MW 349.48), 4-bromo, and 2,5-dichloro variants—whose pharmacological data has been captured in patent and compound library contexts. Without target-binding, pharmacokinetic, or functional assay data specific to this exact structure, this compound must be considered a chemical probe candidate with unvalidated differentiation.

Why In-Class Pyrrolidine-Indoline-Benzamides Cannot Be Interchanged for 3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


The pyrrolidine-indoline-benzamide scaffold is represented by multiple structurally similar commercial compounds, including the unsubstituted benzamide analog (CAS 922033-56-5), the 2-ethoxy variant, and a series of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamides [1][2]. In closely related GPCR and kinase-targeting programs, even minor substituent changes on the benzamide ring (e.g., 3-methyl, 4-bromo, 2,5-dichloro) or modifications to the linker (oxalamide vs. ethylene) have been shown to profoundly alter target affinity, functional activity (agonist vs. antagonist), and hERG liability [3]. No direct comparative data exist for CAS 921895-14-9; however, the class precedent demands that a procurement decision treat each variant as a distinct chemical entity. Substituting the 3-methylbenzamide with an unsubstituted or differently halogenated analog risks unknowingly changing target engagement, selectivity, and ADME properties, thereby compromising experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 921895-14-9) Against Closest Analogs


Structural Differentiation: 3-Methylbenzamide vs. Unsubstituted Benzamide Parent

The target compound is distinguished from its closest cataloged analog, N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS 922033-56-5), solely by the presence of a methyl substituent at the meta position of the benzamide ring. This structural difference is verified by molecular formula: C₂₃H₂₉N₃O (MW 363.51) for the target vs. C₂₂H₂₇N₃O (MW 349.48) for the analog. No quantitative biological, potency, or selectivity data are available for either compound in published literature, patents, or authoritative databases [1][2]. The differentiation claim is therefore limited to identity-level distinction. In related benzamide classes, meta-substitution with a methyl group has been associated with altered hydrogen-bonding capacity, conformational bias, and metabolic stability; however, these effects have not been experimentally verified for this specific scaffold.

Medicinal chemistry SAR Chemical procurement

Class-Level Target Engagement Potential: GPCR vs. Kinase Pathway Differences

Patent documents encompassing compounds with the pyrrolidine-indoline-benzamide scaffold claim utility across divergent target classes. The Roche patent EP2814822 describes such derivatives as GPCR modulators for metabolic and cardiovascular indications [1], while a later Japanese patent JP7216105B2 claims structurally related compounds as ERK kinase inhibitors for oncology [2]. No target engagement data for CAS 921895-14-9 appear in either patent. The closest functional analogs—pyrrolidine amide-based M5 muscarinic antagonists and MCHR1 antagonists—demonstrate that minor structural variations determine whether a compound acts as an agonist or antagonist and whether it exhibits hERG channel inhibition [3]. Specifically, pyrrolidine MCHR1 antagonist 1 showed moderate MCHR1 potency (pIC₅₀ approximately 5.5–6.0) and significant hERG inhibition, while optimized analogs within the same series reduced hERG liability by over 10-fold while retaining target potency [3]. The 3-methylbenzamide substitution in the target compound may similarly impact target class selection and off-target liability, but no experimental validation exists.

GPCR Kinase inhibition Target deconvolution

Selectivity Gap: No Cross-Target Profiling Data vs. Multi-Receptor Screening of Related Analogs

Analogs sharing the indole/pyrrolidine core but with different linker chemistry have been profiled for receptor selectivity. For instance, pyrrolizidine ester and amide derivatives, including the potent 5-HT₄ antagonist N-methyl indole ester 13d, demonstrated high selectivity against a panel of monoamine receptors (5-HT₁, 5-HT₂, D₁, D₂, α₁, α₂, and β receptors) with a pA₂ of 8.93 at 5-HT₄ . In contrast, the target compound lacks any selectivity profiling data. The structural transition from an ester/amide linker to the ethylene-pyrrolidine scaffold may significantly alter receptor subtype specificity; in the MCHR1 series, linker modifications alone shifted activity by 10- to 100-fold across related GPCRs. Without analogous selectivity data for CAS 921895-14-9, any assumption about receptor selectivity—even within the same nominal target class—is unwarranted and may lead to misleading pharmacological conclusions.

Receptor selectivity Off-target screening 5-HT4 antagonist

Physicochemical and ADME Differentiation Gap: No Experimental vs. Predicted Property Comparison

No experimental solubility, LogP, LogD, permeability, metabolic stability, or plasma protein binding data exist for CAS 921895-14-9. In silico predictions suggest this compound likely occupies a chemical space similar to CNS-penetrant basic amines (predicted LogP ~3.5–4.5; tPSA ~35–45 Ų) based on structural similarity to known brain-penetrant pyrrolidine amides [1]. However, the 3-methyl substitution may affect metabolic liability at the benzamide position via CYP-mediated oxidation, as observed for structurally related tolmetin and m-tolylacetamide analogs. The closest comparator with published ADME data, a pyrrolidine M5 muscarinic antagonist from Vanderbilt's program, exhibited moderate clearance (CLint ~30 mL/min/kg in human liver microsomes) and acceptable brain penetration (Kp,uu >0.1) [2], but that compound differs in both the indoline substitution pattern and the benzamide electronics. Extrapolation of ADME properties across the series is not scientifically sound without experimental confirmation.

ADME Physicochemical properties Drug-likeness

Evidence-Backed Application Scenarios for 3-Methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide


Chemical Biology Probe for GPCR Target Deconvolution in Neurological Disease Models

Given the structural similarity to pyrrolidine-based GPCR modulators described in patents EP2814822 and NL1032760C2, this compound may be deployed as a screening probe in GPCR-focused chemical biology campaigns. Its uncharacterized selectivity profile makes it suitable for broad target-deconvolution studies (e.g., thermal shift assay-based proteomics or affinity pull-down with mass spectrometry) to identify potential protein targets before committing to medicinal chemistry optimization. Procurement should be accompanied by strict quality control: ≥95% purity by HPLC, identity confirmed by ¹H NMR and HRMS [1].

Negative Control or Inactive Scaffold for ERK Kinase Inhibitor SAR Studies

The Japanese patent JP7216105B2 claims indoline-containing compounds as ERK kinase inhibitors. CAS 921895-14-9 may serve as a structurally matched negative control or an alternative scaffold in ERK inhibition SAR studies, provided it is first demonstrated to lack activity in ERK1/2 biochemical and cellular assays. Procurement for this purpose should be limited to laboratories with established ERK screening capabilities, with subsequent public disclosure of inactivity data to build the knowledge base around this compound series [2].

In Vitro Metabolic Stability and CYP Inhibition Profiling Studies

The critical gap in ADME characterization justifies procurement for dedicated in vitro ADME panels. Specifically, the compound should be tested for metabolic stability in human and rodent liver microsomes, CYP450 inhibition (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2), plasma protein binding, and MDCK-MDR1 permeability. These data will directly inform whether the compound is suitable for progression to in vivo PK studies and will differentiate it from the unsubstituted benzamide analog. Supplier-provided analytical data (NMR, LCMS) should be verified by the end-user laboratory [3].

Quote Request

Request a Quote for 3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.